3-Benzyl-8-hydroxy-2-methylquinazolin-4-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. Quinazolinones are characterized by their fused benzene and pyrimidine rings, which contribute to their pharmacological properties. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The synthesis of 3-benzyl-8-hydroxy-2-methylquinazolin-4-one can be traced back to studies focused on quinazolinone derivatives, which have been synthesized through various methods including microwave-assisted synthesis and traditional organic reactions. The compound is typically derived from precursor compounds that undergo specific modifications to introduce the benzyl and hydroxyl groups at designated positions on the quinazolinone scaffold.
3-Benzyl-8-hydroxy-2-methylquinazolin-4-one is classified as a heterocyclic organic compound. It features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, making it a member of the broader category of nitrogen-containing heterocycles. This classification is significant as it underlines the compound's potential reactivity and biological activity.
The synthesis of 3-benzyl-8-hydroxy-2-methylquinazolin-4-one can be achieved through several methods, with microwave-assisted synthesis being one of the most efficient. This method typically involves:
The general procedure involves dissolving the starting materials in a suitable solvent, adding the benzyl halide, and applying microwave energy for a specified duration (typically 10-30 minutes). Following completion, the mixture is cooled, and the product is isolated through filtration or crystallization.
The molecular structure of 3-benzyl-8-hydroxy-2-methylquinazolin-4-one consists of:
3-Benzyl-8-hydroxy-2-methylquinazolin-4-one can participate in various chemical reactions typical for quinazolinones:
For example, when reacted with formaldehyde under acidic conditions, it may yield methylene-linked derivatives through Mannich-type reactions.
The mechanism of action for compounds like 3-benzyl-8-hydroxy-2-methylquinazolin-4-one often involves:
Studies have suggested that similar quinazolinone derivatives exhibit significant binding affinities towards targets involved in cancer and inflammation pathways.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics and functional groups present.
3-Benzyl-8-hydroxy-2-methylquinazolin-4-one has potential applications in:
Quinazolin-4-one derivatives represent a privileged scaffold in medicinal chemistry, with a rich history spanning over a century. The foundational quinazoline structure—a benzene ring fused with a pyrimidine ring—was first synthesized in 1869 via condensation reactions by Griess and colleagues [4]. However, it was the pioneering work of Niementowski in 1895 that established a robust synthetic pathway for quinazolin-4-ones by reacting anthranilic acid with amides under thermal conditions [8]. This method unlocked systematic exploration of the core scaffold’s pharmacological potential.
Early significance emerged with the isolation of natural quinazoline alkaloids like vasicine from Adhatoda vasica in 1888, which demonstrated bronchodilatory properties [8]. By the mid-20th century, synthetic efforts intensified, leading to clinically transformative drugs. For instance, albaconazole (antifungal) and afloqualone (sedative) highlighted the scaffold’s versatility [2] [4]. The 1990s–2000s witnessed a surge in oncology-focused derivatives, exemplified by EGFR inhibitors such as erlotinib and gefitinib, which revolutionized targeted cancer therapy [7] [8].
Table 1: Clinically Approved Quinazolin-4-one-Based Drugs
Drug Name | Therapeutic Area | Key Target/Mechanism |
---|---|---|
Erlotinib | Oncology (NSCLC) | EGFR tyrosine kinase inhibition |
Gefitinib | Oncology (NSCLC) | EGFR tyrosine kinase inhibition |
Afloqualone | Sedative/Hypnotic | GABAergic modulation |
Albaconazole | Antifungal | Lanosterol 14α-demethylase inhibition |
Idelalisib | Oncology (CLL/SLL) | PI3Kδ inhibition |
Recent research (2015–present) explores multitarget inhibitors, particularly against resistant cancers and viruses. Derivatives like CUDC-907 (fimepinostat) inhibit both PI3K and HDAC enzymes, showcasing synergistic therapeutic effects [5]. Additionally, 3-hydroxy-quinazoline-2,4-diones have emerged as novel antiviral agents against vaccinia (EC₅₀ = 1.7 μM) and adenovirus (EC₅₀ = 6.2 μM), outperforming reference drugs like cidofovir [3]. This evolution underscores the quinazolin-4-one scaffold’s adaptability to diverse biochemical targets.
3-Benzyl-8-hydroxy-2-methylquinazolin-4(3H)-one (CAS: 101350-81-6) is a synthetically tailored quinazolinone derivative with distinct structural features governing its bioactivity. Its molecular formula is C₁₆H₁₄N₂O₂ (molecular weight: 266.29 g/mol), and its canonical SMILES representation is O=C1N(CC2=CC=CC=C2)C(C)=NC3=C1C=CC=C3O, which encodes critical substituent positions [1].
Core Architecture and Key Substituents
Table 2: Structural Attributes and Functional Roles
Structural Element | Position | Key Functional Roles |
---|---|---|
Carbonyl Group | C4 | Hydrogen-bond acceptor; coordinates polar residues in enzymatic active sites |
3-Benzyl Substituent | N3 | Enhances membrane permeability; engages in hydrophobic interactions |
8-Hydroxy Group | C8 | Serves as H-bond donor/acceptor; participates in antioxidant activity |
2-Methyl Group | C2 | Provides steric shielding; improves metabolic stability |
Crystallographic analyses of analogous compounds (e.g., idelalisib analogs bound to PI3Kδ) reveal that the 2-methyl group occupies a hydrophobic cleft near Val828 and Met752 residues, while the 3-benzyl group extends into solvent-exposed regions, allowing linker attachment for bifunctional drugs [5]. The 8-hydroxy group’s position ortho to the fused ring junction enables intramolecular H-bonding with the C4 carbonyl, stabilizing a planar conformation essential for DNA intercalation or enzyme inhibition [6] [7].
The bioactivity of quinazolin-4-ones is exquisitely sensitive to substituent positioning, as minor alterations drastically impact target engagement, selectivity, and pharmacokinetics. The 3-benzyl-8-hydroxy-2-methyl derivative exemplifies this structure-activity relationship (SAR) principle, with each substituent contributing distinct pharmacological advantages.
Role of the 8-Hydroxy Group
Positioning an –OH group at C8 (ortho to the ring fusion) confers multiple advantages:
Impact of the 3-Benzyl Group
The N3-benzyl substituent profoundly influences target selectivity and drug design:
Significance of the 2-Methyl Group
The 2-methyl substituent optimizes steric and electronic properties:
Table 3: Substituent Position-Pharmacology Relationships
Substituent | Optimal Position | Key Pharmacological Contributions | Analog Activity Loss if Altered |
---|---|---|---|
8-Hydroxy | Ortho (C8) | Metal chelation; H-bond donation; enhanced solubility | >10-fold ↓ in antiviral activity at C6/C7 |
3-Benzyl | N3 | Hydrophobic pocket binding; linker attachment for bifunctional drugs | 5-fold ↓ PI3Kδ affinity with 3-H or 3-Ph |
2-Methyl | C2 | Metabolic shielding; steric complementarity in kinase ATP pockets | 3-fold ↓ metabolic stability with 2-H |
These SAR principles underscore why 3-benzyl-8-hydroxy-2-methylquinazolin-4(3H)-one remains a compelling template for future drug discovery. Its balanced substituent arrangement enables multitarget engagement, metabolic resilience, and synthetic tractability—attributes increasingly vital for addressing complex diseases like drug-resistant cancers or emerging viral infections [2] [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: